N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features a thiadiazole ring and an indole moiety. These structural motifs are often found in compounds with significant biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the thiadiazole and indole fragments through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole and indole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with thiadiazole and indole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide: Lacks the phenyl group on the indole moiety.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)ethanamide: Has an ethanamide instead of an acetamide linkage.
Uniqueness
The presence of both the thiadiazole and indole moieties in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide may confer unique biological activities and chemical reactivity compared to similar compounds. The phenyl group on the indole moiety can also influence its interactions with biological targets and its overall physicochemical properties.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, with a focus on its pharmacological implications.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 5-methyl-1,3,4-thiadiazole with an indole derivative in the presence of acetic acid. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains. A related compound demonstrated notable inhibition rates against Xanthomonas oryzae and Fusarium graminearum, suggesting a potential for agricultural applications in disease management .
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer properties. A study highlighted that certain 1,3,4-thiadiazole derivatives inhibited the growth of breast cancer cell lines more effectively than standard treatments like cisplatin. Specifically, compounds exhibiting high inhibitory activity against the MDA-MB-231 cell line were identified . The mechanism often involves the inhibition of key enzymes such as topoisomerase II and IMPDH, which are critical for cancer cell proliferation .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiadiazole compounds has been documented in several studies. For example, derivatives have shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiadiazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial efficacy. Results indicated that it exhibited moderate to strong activity against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Screening
A series of 1,3,4-thiadiazole derivatives were screened for anticancer properties against multiple cell lines. The compound showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of established chemotherapeutics .
Research Findings Summary Table
Activity | Compound | Tested Against | Result |
---|---|---|---|
Antimicrobial | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide | Xanthomonas oryzae, Fusarium | Moderate to strong inhibition |
Anticancer | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide | MDA-MB-231 cells | IC50 < cisplatin |
Anti-inflammatory | Various thiadiazole derivatives | Inflammation models | Significant reduction |
Properties
Molecular Formula |
C19H16N4OS |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H16N4OS/c1-13-21-22-19(25-13)20-18(24)12-23-16-10-6-5-9-15(16)11-17(23)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22,24) |
InChI Key |
NCROOKKFPUFFME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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